3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid
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Overview
Description
3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid is an organic compound that belongs to the class of butyric acids It is characterized by the presence of a tert-butoxycarbonylamino group and a difluoro-phenyl group attached to the butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the difluoro-phenyl group through a substitution reaction. The final step involves the formation of the butyric acid backbone through a series of reactions, including oxidation and reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoro-phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with enzymes or receptors, while the difluoro-phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid
- 3-tert-Butoxycarbonylamino-4-(2,6-difluoro-phenyl)-butyric acid
- 3-tert-Butoxycarbonylamino-4-(3,5-difluoro-phenyl)-butyric acid
Uniqueness
3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid is unique due to the specific positioning of the difluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAISPAQPPRCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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